![molecular formula C23H29N2O3+ B11212156 1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11212156.png)
1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes two ethoxyphenyl groups and a hydroxy group attached to a hexahydroimidazopyridinium core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Imidazopyridine Core: The initial step involves the cyclization of appropriate precursors to form the imidazopyridine core. This can be achieved through the reaction of a pyridine derivative with an imidazole derivative under acidic conditions.
Introduction of Ethoxyphenyl Groups: The ethoxyphenyl groups are introduced through a nucleophilic substitution reaction. This step involves the reaction of the imidazopyridine core with ethoxyphenyl halides in the presence of a base such as potassium carbonate.
Hydroxylation: The final step involves the introduction of the hydroxy group. This can be achieved through the oxidation of a precursor compound using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the imidazopyridine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenyl groups can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethoxyphenyl halides, potassium carbonate, amines, thiols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted ethoxyphenyl derivatives.
Scientific Research Applications
1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and selectivity.
Industry: Used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can be compared with other similar compounds, such as:
1,3-Bis(4-methoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium: Similar structure but with methoxy groups instead of ethoxy groups. This difference can affect the compound’s reactivity and biological activity.
1,3-Bis(4-phenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium: Lacks the ethoxy groups, which can result in different chemical and physical properties.
1,3-Bis(4-chlorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which impart distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C23H29N2O3+ |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1,3-bis(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C23H29N2O3/c1-3-27-20-12-8-18(9-13-20)23(26)17-24(22-7-5-6-16-25(22)23)19-10-14-21(15-11-19)28-4-2/h8-15,26H,3-7,16-17H2,1-2H3/q+1 |
InChI Key |
VXBKRWHWDAWJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OCC)O |
Origin of Product |
United States |
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